molecular formula C12H24O2Si B11880387 Cyclohexyl 3-(trimethylsilyl)propanoate

Cyclohexyl 3-(trimethylsilyl)propanoate

Cat. No.: B11880387
M. Wt: 228.40 g/mol
InChI Key: VDKGIFDRMJXGCV-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(trimethylsilyl)propanoate is an ester compound characterized by the presence of a cyclohexyl group and a trimethylsilyl group attached to a propanoate backbone. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3-(trimethylsilyl)propanoate typically involves the esterification of cyclohexanol with 3-(trimethylsilyl)propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction conditions are optimized to ensure high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3-(trimethylsilyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexyl 3-(trimethylsilyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-(trimethylsilyl)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components, cyclohexanol and 3-(trimethylsilyl)propanoic acid. These components can then interact with specific enzymes or receptors, modulating biological pathways and exerting their effects .

Comparison with Similar Compounds

Cyclohexyl 3-(trimethylsilyl)propanoate can be compared with other esters such as:

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a trimethylsilyl group, which impart distinct chemical and physical properties. This combination makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

cyclohexyl 3-trimethylsilylpropanoate

InChI

InChI=1S/C12H24O2Si/c1-15(2,3)10-9-12(13)14-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3

InChI Key

VDKGIFDRMJXGCV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC(=O)OC1CCCCC1

Origin of Product

United States

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